REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:5]=1[CH3:11])([CH3:3])[CH3:2].Br[CH2:13][C:14]([O:16][CH3:17])=[O:15].C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:13][C:14]([O:16][CH3:17])=[O:15])=[CH:6][C:5]=1[CH3:11])([CH3:3])[CH3:2] |f:2.3.4|
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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C(C)(C)C1=C(C=C(C=C1)O)C
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Name
|
|
Quantity
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6.6 mL
|
Type
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reactant
|
Smiles
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BrCC(=O)OC
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
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CC(CC)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux for 20 h
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Duration
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20 h
|
Type
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TEMPERATURE
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Details
|
The mixture was cooled
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Type
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CUSTOM
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Details
|
partitioned between water (350 mL) and ethyl acetate (100 mL)
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Type
|
WASH
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Details
|
The organic phase was washed with brine
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Type
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EXTRACTION
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Details
|
the aqueous phases were back-extracted in sequence with more ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C=C(OCC(=O)OC)C=C1)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |